5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole - 1909305-07-2

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

Catalog Number: EVT-2825787
CAS Number: 1909305-07-2
Molecular Formula: C10H13N5
Molecular Weight: 203.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, novel, ATP-competitive inhibitor of AKT kinase, demonstrating activity against all three AKT isoforms (AKT1, AKT2, and AKT3). [] This compound exhibits antitumor effects by inhibiting the phosphorylation of GSK3β, a downstream target of AKT. []

Relevance: This compound shares the core imidazo[4,5-c]pyridine scaffold with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The presence of various substituents on the imidazo[4,5-c]pyridine core highlights the potential for derivatization and exploration of diverse biological activities within this chemical class.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilatory effects in the pulmonary vascular bed. [] This compound effectively reduces pulmonary arterial pressure and attenuates the development of monocrotaline-induced pulmonary hypertension in rats. []

Relevance: Similar to 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole, this compound also contains the imidazo[4,5-c]pyridine core structure. [] The distinct biological activities observed for SB-772077-B further highlight the versatility of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry.

({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)

Compound Description: JNJ-53718678 is a potent, orally bioavailable inhibitor of respiratory syncytial virus (RSV) fusion. [] It has demonstrated efficacy in a phase 2a challenge study and is currently under investigation for treating RSV-associated bronchiolitis and pneumonia in infants and adults. []

Relevance: This compound shares the imidazo[4,5-c]pyridine core with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] JNJ-53718678's complex structure and promising antiviral activity demonstrate the potential for developing therapeutically valuable compounds based on the imidazo[4,5-c]pyridine scaffold.

N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

Compound Description: PF-232798 is a potent and selective CCR5 antagonist developed for treating HIV. [] This compound exhibits an improved absorption profile compared to Maraviroc and retains activity against a Maraviroc-resistant HIV-1 strain. []

Relevance: This compound features a tetrahydro-1H-imidazo[4,5-c]pyridine moiety, highlighting its structural similarity to the imidazo[4,5-c]pyridine core found in 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The development of PF-232798 as a potential HIV treatment underscores the importance of exploring structurally related compounds for diverse therapeutic applications.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent, orally bioavailable small molecule antagonist of the P2X7 receptor. [] It exhibits favorable pharmacokinetic properties and an acceptable safety profile in preclinical studies, making it a promising candidate for treating P2X7-mediated diseases. []

Relevance: This compound contains a dihydro-1H-imidazo[4,5-c]pyridine moiety, closely resembling the core structure of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The successful development of JNJ 54166060 as a P2X7 antagonist highlights the potential therapeutic value of exploring structurally similar compounds.

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

Compound Description: Volitinib is a highly potent and selective c-Met inhibitor, currently in clinical development for cancer treatment. [] It demonstrates favorable pharmacokinetic properties and significant antitumor activities in preclinical models. []

Relevance: While volitinib doesn't share the exact imidazo[4,5-c]pyridine core, it features a closely related imidazo[1,2-a]pyridine moiety. [] This structural similarity highlights the broader class of imidazopyridine derivatives, emphasizing their potential as kinase inhibitors. Comparing volitinib with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can offer insights into the structure-activity relationships within this broader chemical space.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 is a novel P2X7 antagonist with robust receptor occupancy at low doses in rats (ED50 = 0.06 mg/kg). [] This compound utilizes a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access the challenging chiral center present in the structure. []

Relevance: Compound 29 features a tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold, highlighting its structural similarity to the imidazo[4,5-c]pyridine core present in 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The successful development of compound 29 as a potent P2X7 antagonist underscores the significance of exploring structurally related compounds for therapeutic applications.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases, currently under investigation for cancer treatment. [] This compound exhibits preferential binding to the activated kinase conformation and demonstrates full tumor growth inhibition in a c-Met amplified xenograft model. []

Relevance: Although MK-8033 doesn't share the exact core structure with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole, it exemplifies another class of fused heterocycles with kinase inhibitory activity. [] Comparing MK-8033 with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can offer valuable insights into structure-activity relationships and explore the potential for developing novel kinase inhibitors.

Properties

CAS Number

1909305-07-2

Product Name

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

IUPAC Name

4-(2-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C10H13N5

Molecular Weight

203.249

InChI

InChI=1S/C10H13N5/c1-15-8(3-5-14-15)10-9-7(2-4-11-10)12-6-13-9/h3,5-6,10-11H,2,4H2,1H3,(H,12,13)

InChI Key

USZVVDPFFNBOEZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2C3=C(CCN2)NC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.